molecular formula C23H21N3O4S B2971840 5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021222-49-0

5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No. B2971840
CAS RN: 1021222-49-0
M. Wt: 435.5
InChI Key: QIGZWFLKSXHBOH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzyloxy group, an ethoxy group, a thiazole ring, and a dihydropyridine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The presence of the thiazole and dihydropyridine rings suggests that the compound is likely to be planar or nearly planar. The electron-deficient nature of these rings could enable efficient intermolecular π–π overlap .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the thiazole and dihydropyridine rings could influence its electronic properties .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of novel heterocyclic compounds derived from certain key precursors, including compounds with structural similarities to "5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide," has been a subject of research. These compounds have been evaluated for their anti-inflammatory and analgesic activities, showing significant potential as cyclooxygenase inhibitors with promising analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).

  • Studies on the synthesis of novel pyrido and thieno pyrimidines, which share a core structure with the compound , have been conducted to explore their potential in creating new pharmacologically active agents. These compounds have shown various degrees of biological activity, which could be relevant for further pharmaceutical development (E. A. Bakhite et al., 2005).

Antimicrobial and Antioxidant Activities

  • Research into the antimicrobial and antioxidant properties of benzamides and related compounds has led to the discovery of new molecules with significant activity against various pathogens and potential for use as antioxidants. This line of research is crucial for developing new therapeutic agents to combat resistant microbial strains and oxidative stress-related conditions (Xue-Qiong Yang et al., 2015).

Receptor Binding and Neuropharmacological Effects

  • The exploration of compounds with specific receptor binding properties, such as serotonin-3 (5-HT3) receptor antagonists, is vital for developing new treatments for psychiatric disorders. Studies on benzamides and similar compounds have focused on their potential to act as potent 5-HT3 receptor antagonists, indicating their usefulness in treating conditions like depression and anxiety (T. Kuroita et al., 1996).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The compound could be of interest for further study in various fields, depending on its properties. For example, it could be studied for potential applications in medicinal chemistry, materials science, or other areas .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-3-29-16-9-10-17-21(11-16)31-23(24-17)25-22(28)18-12-19(27)20(13-26(18)2)30-14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGZWFLKSXHBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C(=CN3C)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

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